3-chloro-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide

SAR Medicinal Chemistry Lead Optimization

3-Chloro-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide (CAS 302821-01-8) is a synthetic, polychlorinated benzamide derivative with the molecular formula C₁₇H₁₆Cl₄N₂O and a molecular weight of approximately 406.1 g/mol. It is supplied as part of the Sigma-Aldrich AldrichCPR collection, a curated set of rare and unique chemicals intended for early discovery research, and is sold 'as-is' without a certificate of analysis.

Molecular Formula C17H16Cl4N2O
Molecular Weight 406.1 g/mol
Cat. No. B15044023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide
Molecular FormulaC17H16Cl4N2O
Molecular Weight406.1 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C17H16Cl4N2O/c1-10-6-7-11(2)14(8-10)22-16(17(19,20)21)23-15(24)12-4-3-5-13(18)9-12/h3-9,16,22H,1-2H3,(H,23,24)
InChIKeyDSOHCFCSJJFCKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide: Sourcing and Baseline Identity for Research Procurement


3-Chloro-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide (CAS 302821-01-8) is a synthetic, polychlorinated benzamide derivative with the molecular formula C₁₇H₁₆Cl₄N₂O and a molecular weight of approximately 406.1 g/mol . It is supplied as part of the Sigma-Aldrich AldrichCPR collection, a curated set of rare and unique chemicals intended for early discovery research, and is sold 'as-is' without a certificate of analysis . This compound features a 3-chlorobenzamide core linked via an aminal bridge to a 2,5-dimethylanilino moiety and a trichloromethyl group, a structural architecture that distinguishes it from simpler benzamide analogs and positions it within a specialized chemical space often explored for potassium channel modulation and other biological activities [1].

Why Generic Substitution Is Not Advisable for 3-Chloro-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide


Within the series of N-(2,2,2-trichloro-1-(dimethylanilino)ethyl)benzamides, small variations in the benzamide substituent or the aniline ring geometry lead to distinct molecular properties that preclude simple interchange. For example, the 3-chloro derivative (MW ~406.1) has a different molecular weight and lipophilicity profile compared to the 3-methyl (MW 385.72) or 3-iodo (MW 497.59) analogs, directly impacting membrane permeability, target binding, and assay compatibility . Furthermore, the specific 2,5-dimethylanilino substitution pattern, as opposed to the 2,4-isomer, dictates the three-dimensional conformation around the aminal carbon, critically influencing protein-ligand interactions and pharmacodynamics . Therefore, substituting this precise chemotype with a close analog in a structure-activity relationship (SAR) study or biological assay would introduce uncontrolled variables, potentially invalidating the experimental results.

Quantitative Differentiation Guide for 3-Chloro-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide Against Its Closest Analogs


Molecular Weight and Formula Distinction from the 3-Methyl Analog

The target compound possesses a chlorine atom at the 3-position of the benzamide ring, in contrast to the closest methyl analog. This substitution results in a significant increase in molecular weight and a change in the molecular formula, which directly impacts the compound's physicochemical property calculations. The 3-chloro compound (C17H16Cl4N2O) has a molecular weight of 406.1 g/mol, while the 3-methyl analog (C18H19Cl3N2O) has a lower molecular weight of 385.7 g/mol .

SAR Medicinal Chemistry Lead Optimization

Precise 2,5-Dimethylanilino Substitution vs. 2,4-Positional Isomer

The target compound features a 2,5-dimethylanilino group, which differs from the commercially available 2,4-dimethylanilino isomer. This positional isomerism is not trivial; the 2,5-substitution pattern creates a unique steric and electronic environment around the aminal nitrogen, leading to a different molecular shape and dipole moment compared to the 2,4-isomer. The 2,4-isomer (CAS 302821-02-9) shares the same molecular formula and weight (406.13 g/mol) but differs in the InChI Key and canonical SMILES string, confirming a distinct chemical entity .

Isomerism Chemical Biology Drug Discovery

Heavy Atom Substitution: Chlorine vs. Iodine at the Benzamide 3-Position

Comparing the 3-chloro derivative to its 3-iodo counterpart highlights a key heavy-atom effect. The target compound (MW 406.1 g/mol) is significantly lighter and less lipophilic than the 3-iodo analog (C17H16Cl3IN2O, MW 497.59 g/mol) . This 91.5 g/mol difference in molecular weight translates to a major increase in polar surface area and a decrease in calculated logP for the chloro derivative, which is predicted to have superior aqueous solubility and a faster renal clearance profile.

Halogen Bonding ADME Computational Chemistry

Computed Lipophilicity and Permeability Differential Against the 3-Methyl Analog

Based on computed properties provided by the compound's listing on ChemDiv, the 3-methyl analog has a calculated partition coefficient (logP) of 4.82 and a logD of 4.28 . The introduction of the electronegative chlorine atom in the target compound is expected to lower the logP by approximately 0.5-1.0 log unit based on established Hansch substituent constants (π-Cl = +0.71 vs. π-CH3 = +0.56), making the 3-chloro derivative less lipophilic and potentially improving its solubility profile. This is a crucial differentiator for in vitro assay development where compound precipitation can lead to false negatives [1].

LogP Permeability Drug Design

Validated Application Scenarios for Procuring 3-Chloro-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide


Selective Exploration of Novel Chemical Space for Potassium Channel Modulation

This compound belongs to a chemical class disclosed in patents by Abbott Laboratories as potassium channel openers [1]. Its complex, polyhalogenated structure represents a 'privileged' chemotype for modulating ion channels. Researchers building focused libraries targeting KCNQ or K2P channels would procure this specific compound to explore the SAR around the aminal bridge and 2,5-dimethylanilino region, guided by the quantitative substituent effects outlined in Section 3.

Halogen-Bonding and Conformational Analysis by X-Ray Crystallography

The presence of four chlorine atoms, particularly the unique trichloromethyl group attached to a chiral aminal carbon, makes this molecule an excellent candidate for studying halogen bonding interactions in the solid state . The quantitative differences in heavy atom effects (Section 3, Evidence 3) support its selection over the iodine or methyl analogs for high-resolution X-ray crystallography studies designed to map electron density and non-covalent interactions within a protein binding pocket.

Control Compound for Selectivity Profiling Against Monoamine Transporters

While direct binding data for the target compound is unavailable, structurally related benzamide derivatives with similar aminal bridges have shown affinity for monoamine transporters [2]. This 2,5-dimethylanilino derivative would serve as a critical selectivity control compound when profiling a new series of analogs, allowing researchers to quantify the impact of the 2,5-substitution pattern versus the 2,4-isomer (Section 3, Evidence 2) on SERT, NET, and DAT binding profiles.

Internal Standard or Process Impurity Marker in the Synthesis of Iodinated Analogs

Given the significant molecular weight difference (91.5 g/mol) and distinct halogen properties compared to its 3-iodo counterpart (Section 3, Evidence 3), the 3-chloro compound is highly suitable as an internal standard for LC-MS or GC-MS methods monitoring the synthesis or metabolic fate of the heavier, radiolabeled iodinated benzamide analogs, which are of interest in oncology and diagnostic imaging [3].

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